β-淀粉样蛋白 (1-40) 大鼠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

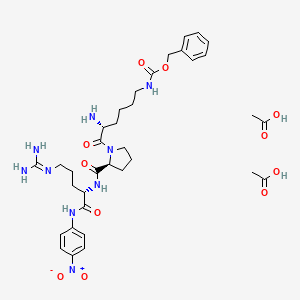

Amyloid beta-peptide (1-40) rat is a form of the amyloid beta-peptide that is found in rats . It accumulates as an insoluble extracellular deposit around neurons, leading to the formation of senile plaques associated with Alzheimer’s disease . This peptide is synthesized using standard 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids and solid-phase peptide synthesis (SPPS) resin .

Molecular Structure Analysis

The molecular structure of Amyloid beta-peptide (1-40) rat has been studied extensively. It has been found that in a membrane-like environment, the peptide adopts an alpha-helical conformation between residues 15 and 36 . This region is largely hydrophobic and is likely solvated by SDS .Chemical Reactions Analysis

Amyloid beta-peptide (1-40) rat undergoes various chemical reactions. For instance, it has been found to increase 45 Ca 2+ influx and induce neurodegeneration in the rat hippocampal neurons of the CA1 subfield . It also induces apoptosis .Physical And Chemical Properties Analysis

Amyloid beta-peptide (1-40) rat has a molecular weight of 4233.76 . It is soluble in 0.1% NH4OH to 1 mg/ml . The peptide is stored under desiccating conditions at -20°C .科学研究应用

阿尔茨海默病研究

β-淀粉样蛋白 (1-40) 大鼠是启动阿尔茨海默病 (AD) 进程的关键启动子,通过积累和聚集引发该疾病 {svg_1}. 该过程可能是由 Aβ 过度生成或清除扰动引起的 {svg_2}. Aβ 是从淀粉样前体蛋白中生成的,通过 β- 和 γ-分泌酶的顺序切割,而 Aβ 的去除依赖于蛋白水解和溶酶体降解系统 {svg_3}.

神经炎症研究

已经研究了 β-淀粉样蛋白 (Aβ) 肽在大鼠脑中的神经毒性作用,包括神经炎症的研究 {svg_4}. 已知 Aβ 1–42 引发的炎症会影响外周免疫反应 (PIR) {svg_5}.

神经退行性变研究

β-淀粉样蛋白 (1-40) 大鼠用于神经退行性变的研究 {svg_6}. 已知该肽会引起神经毒性作用,导致神经退行性变 {svg_7}.

外周免疫反应

β-淀粉样蛋白 (1-40) 大鼠已被用于研究外周免疫反应 (PIR) 的改变 {svg_8}. 已知该肽会调节外周免疫反应 {svg_9}.

激酶激活

β-淀粉样肽、其肽片段和突变片段用于研究广泛的代谢和调节功能,包括激酶的激活 {svg_10} {svg_11}.

胆固醇转运调节

β-淀粉样肽用于研究胆固醇转运调节 {svg_12} {svg_13}. 已知它们会调节胆固醇转运 {svg_14} {svg_15}.

转录因子功能

β-淀粉样肽起转录因子的作用 {svg_16} {svg_17}. 它们被用于研究转录因子的功能 {svg_18} {svg_19}.

炎症调节

已知 β-淀粉样肽会调节炎症 {svg_20} {svg_21}. 它们被用于研究炎症的调节 {svg_22} {svg_23}.

作用机制

Target of Action

The primary targets of Amyloid Beta-Peptide (1-40) Rat are neuronal receptors, including subtypes of acetylcholine and glutamatergic receptors . Additionally, insulin, amylin, and the receptor for advanced glycation end products could be potential targets for soluble Amyloid Beta-Peptide (1-40) Rat oligomer-mediated neurotoxicity .

Mode of Action

Amyloid Beta-Peptide (1-40) Rat interacts with its targets, leading to a series of changes. For instance, it increases the influx of calcium ions, which can induce neurodegeneration in the rat hippocampal neurons of the CA1 subfield . It also induces apoptosis , a process of programmed cell death that may contribute to the neurodegenerative effects observed in Alzheimer’s disease.

Biochemical Pathways

Amyloid Beta-Peptide (1-40) Rat affects several biochemical pathways. It is generated from the amyloid precursor protein (APP) through a process known as amyloidogenic pathway . This involves the cleavage of APP by beta-secretase (BACE1) and gamma-secretase, resulting in the formation of Amyloid Beta-Peptide (1-40) Rat . The peptide can then aggregate and deposit around neurons, leading to the formation of senile plaques associated with Alzheimer’s disease .

Pharmacokinetics

It is known that the peptide can aggregate and deposit in the brain after secretion . The normal rat brain could produce enzymes that mediate the conversion of Amyloid Beta-Peptide (1-40) Rat into processed variants similar to those in Alzheimer’s disease .

Result of Action

The action of Amyloid Beta-Peptide (1-40) Rat leads to several molecular and cellular effects. It contributes to the formation of amyloid fibrils in the rat brain, which are similar to those observed in Alzheimer’s disease . The peptide also induces neurodegeneration and apoptosis , leading to neuronal cell death . Moreover, it can impact peripheral immune responses , suggesting a role in neuroinflammation.

Action Environment

The action of Amyloid Beta-Peptide (1-40) Rat can be influenced by various environmental factors. For instance, factors in the rat brain might inhibit the fibrillar assembly of soluble Amyloid Beta-Peptide (1-40) Rat . Moreover, the peptide’s action can be modulated by alterations in membrane structure . Understanding these environmental influences could provide insights into the variability in the peptide’s action, efficacy, and stability.

安全和危害

未来方向

Research on Amyloid beta-peptide (1-40) rat is ongoing, with a focus on understanding its role in Alzheimer’s disease and other neurodegenerative disorders . There is also interest in developing amyloid hypothesis–based treatments as a new approach to overcome the limitations and challenges associated with conventional Alzheimer’s disease therapeutics .

属性

IUPAC Name |

5-[[1-[[2-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[[4-amino-1-[[6-amino-1-[[2-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[2-[[2-[[1-[(1-carboxy-2-methylpropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C190H291N51O57S/c1-25-101(19)155(184(292)207-87-140(250)213-121(68-93(3)4)172(280)223-120(63-67-299-24)170(278)235-149(95(7)8)182(290)205-82-136(246)201-83-142(252)234-151(97(11)12)187(295)239-154(100(17)18)189(297)298)241-188(296)156(102(20)26-2)240-159(267)103(21)210-137(247)84-202-161(269)113(52-39-41-64-191)219-177(285)129(77-135(195)245)229-181(289)133(90-243)216-141(251)88-206-183(291)150(96(9)10)236-180(288)131(79-148(263)264)230-168(276)118(57-61-144(255)256)218-158(266)105(23)212-171(279)125(72-108-48-35-29-36-49-108)227-174(282)126(73-109-50-37-30-38-51-109)232-186(294)153(99(15)16)238-179(287)122(69-94(5)6)225-164(272)114(53-40-42-65-192)220-166(274)116(55-59-134(194)244)221-176(284)128(75-111-81-199-92-209-111)228-165(273)115(54-43-66-200-190(196)197)224-185(293)152(98(13)14)237-169(277)119(58-62-145(257)258)222-173(281)124(71-107-46-33-28-34-47-107)214-138(248)86-204-163(271)132(89-242)233-178(286)130(78-147(261)262)231-175(283)127(74-110-80-198-91-208-110)215-139(249)85-203-162(270)123(70-106-44-31-27-32-45-106)226-167(275)117(56-60-143(253)254)217-157(265)104(22)211-160(268)112(193)76-146(259)260/h27-38,44-51,80-81,91-105,112-133,149-156,242-243H,25-26,39-43,52-79,82-90,191-193H2,1-24H3,(H2,194,244)(H2,195,245)(H,198,208)(H,199,209)(H,201,246)(H,202,269)(H,203,270)(H,204,271)(H,205,290)(H,206,291)(H,207,292)(H,210,247)(H,211,268)(H,212,279)(H,213,250)(H,214,248)(H,215,249)(H,216,251)(H,217,265)(H,218,266)(H,219,285)(H,220,274)(H,221,284)(H,222,281)(H,223,280)(H,224,293)(H,225,272)(H,226,275)(H,227,282)(H,228,273)(H,229,289)(H,230,276)(H,231,283)(H,232,294)(H,233,286)(H,234,252)(H,235,278)(H,236,288)(H,237,277)(H,238,287)(H,239,295)(H,240,267)(H,241,296)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H,261,262)(H,263,264)(H,297,298)(H4,196,197,200) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNPAOMRSZGNFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CNC=N5)NC(=O)CNC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C190H291N51O57S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4234 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。